Technical Guide: Chemical Properties of 3-(3,5-Dichlorophenyl)-1-methylhydantoin
Technical Guide: Chemical Properties of 3-(3,5-Dichlorophenyl)-1-methylhydantoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-(3,5-Dichlorophenyl)-1-methylhydantoin. This compound, belonging to the hydantoin (B18101) class of heterocyclic compounds, is of interest to researchers in medicinal chemistry and drug discovery due to the broad range of biological activities exhibited by related structures. This document consolidates available data on its chemical identity, physicochemical properties, and synthesis, aiming to serve as a valuable resource for professionals in the field.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(3,5-Dichlorophenyl)-1-methylhydantoin is presented below. The data has been compiled from various chemical databases and literature sources.
| Property | Value | Source(s) |
| IUPAC Name | 3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dione | N/A |
| Synonyms | 3-(3,5-Dichlorophenyl)-1-methyl-2,4-imidazolidinedione | [1] |
| CAS Number | 27387-90-2 | [1] |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | [1] |
| Molecular Weight | 259.09 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 202-204 °C | [2] |
| Boiling Point | 377.3 ± 52.0 °C (Predicted) | [3] |
| Solubility | Information not available | N/A |
| SMILES | CN1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | N/A |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 3-(3,5-Dichlorophenyl)-1-methylhydantoin. The following tables summarize the available Nuclear Magnetic Resonance (NMR) data.
¹H NMR (DMSO-d6)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.66 | m | 1H | Aromatic CH |
| 7.51 | m | 2H | Aromatic CH |
| 4.10 | s | 2H | CH₂ |
| 3.35 | s | 3H | CH₃ |
¹³C NMR (DMSO-d6)
| Chemical Shift (δ) ppm | Assignment |
| 169.30 | C=O |
| 155.00 | C=O |
| 134.98 | Aromatic C-Cl |
| 134.15 | Aromatic C |
| 127.59 | Aromatic CH |
| 125.30 | Aromatic CH |
| 51.75 | CH₂ |
| 29.79 | CH₃ |
Experimental Protocols
Synthesis of 3-(3,5-Dichlorophenyl)-1-methylhydantoin[2]
Materials:
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Sarcosine (B1681465) ethyl ester hydrochloride
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3,5-Dichlorophenyl isocyanate
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tert-Butyl methyl ether (TBME)
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Water
Procedure:
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To a suspension of sarcosine ethyl ester hydrochloride (1.00 kg, 6.51 mol) in dichloromethane (6.00 L), add triethylamine (0.78 kg, 7.75 mol) over 15-30 minutes with stirring.
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Stir the mixture at room temperature for 1.5-2.0 hours.
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Filter the mixture to remove the triethylamine hydrochloride salt and wash the salt cake with dichloromethane (2.00 L).
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Cool the filtrate to 0-5 °C.
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In a separate vessel, prepare a solution of 3,5-dichlorophenyl isocyanate (1.47 kg, 7.81 mol) in dichloromethane at 20-25 °C.
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Slowly add the 3,5-dichlorophenyl isocyanate solution to the cooled filtrate over 30-60 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, stir the reaction mixture at 20-25 °C for 12-14 hours. Monitor the reaction completion by HPLC.
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Upon completion, add TBME (16.00 L) in one portion and stir the resulting suspension at 20-25 °C for 2-3 hours.
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Filter the suspension, wash the filter cake with TBME (4.50 L), and dry at a maximum of 40 °C to a constant weight.
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Prepare a suspension of the dried filter cake in water (17.0 L) and stir at 20-25 °C for at least 16 hours.
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Filter the suspension, wash the filter cake with water (3 x 1.36 L), and dry at a maximum of 40 °C to a constant weight.
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The final product, 3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dione, is obtained as a white crystalline solid (1.52 kg, 90% yield).
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 3-(3,5-Dichlorophenyl)-1-methylhydantoin.
Caption: Workflow for the synthesis of 3-(3,5-Dichlorophenyl)-1-methylhydantoin.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of publicly available information regarding the specific biological activities, mechanism of action, and metabolic pathways of 3-(3,5-Dichlorophenyl)-1-methylhydantoin. While the broader class of hydantoin derivatives has been investigated for various therapeutic applications, including as anticonvulsant, antifungal, and herbicidal agents, specific studies on this particular compound are not documented in the searched literature.[4][5]
A study on a structurally similar compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (which contains a thiazolidinedione ring instead of a hydantoin ring), has shown that its cytotoxicity in HepG2 cells is partially dependent on CYP3A4-mediated metabolism. However, these findings cannot be directly extrapolated to 3-(3,5-Dichlorophenyl)-1-methylhydantoin without further experimental validation.
Given the absence of specific data on its biological targets and signaling pathways, a generalized workflow for the initial biological screening of a novel compound like 3-(3,5-Dichlorophenyl)-1-methylhydantoin is proposed below. This workflow is based on the known activities of the broader hydantoin chemical class.
Proposed Biological Screening Workflow
Caption: A generalized workflow for the biological screening of a novel hydantoin derivative.
Conclusion
3-(3,5-Dichlorophenyl)-1-methylhydantoin is a well-characterized compound from a chemical standpoint, with established methods for its synthesis and clear spectroscopic data for its identification. However, its biological profile remains largely unexplored. The information provided in this guide serves as a foundational resource for researchers and professionals. Further investigation into its biological activities is warranted to determine its potential as a lead compound in drug discovery or as a tool for chemical biology research. The provided screening workflow offers a potential roadmap for such future investigations.
